H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH

Description

Properties

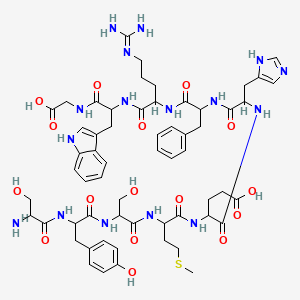

Molecular Formula |

C59H78N16O16S |

|---|---|

Molecular Weight |

1299.4 g/mol |

IUPAC Name |

4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64) |

InChI Key |

DIBOMWBTHPDGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Immobilization

The choice of resin is critical for efficient SPPS. Trityl chloride resins are widely employed due to their compatibility with acid-sensitive peptides. For instance, trityl chloride resin (20.0 g, loading 24.4 mmol) was swelled in dichloromethane (DCM)/dimethylformamide (DMF) (1:1) and coupled with Fmoc-Orn(Boc)-Gly-NH₂·HCl to anchor the C-terminal glycine. Alternatively, 2-chlorotrityl chloride resin has been used for synthesizing structurally complex peptides, enabling high-yield cleavage under mild acidic conditions.

Side-Chain Protection Strategies

-

Methionine (Met) : Protected as the thioether to prevent oxidation.

-

Arginine (Arg) : Temporarily protected with pentamethylbenzofuran (Pbf) groups, followed by post-synthetic guanidylation using 1H-1,2,4-triazole-carboxamidine hydrochloride to restore the guanidinium group.

-

Tryptophan (Trp) : Protected with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling.

-

Glutamic Acid (Glu) and Aspartic Acid : Protected as tert-butyl esters to avoid β-elimination.

Stepwise Assembly of the Peptide Chain

Coupling Reagents and Conditions

Coupling reactions are typically mediated by uronium-based reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with Oxyma Pure as an additive to suppress racemization. For example, Fmoc-Ser(tBu)-OH was coupled to the resin-bound glycine using DIC/Oxyma in DMF, achieving >99% coupling efficiency as monitored by ninhydrin tests.

Deprotection Cycles

Fmoc deprotection is performed using 20% piperidine in DMF, with two treatments (2 and 8 minutes) to ensure complete removal. For Teoc-protected amines, 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is employed.

Cleavage and Global Deprotection

Acidic Cleavage Conditions

The peptide-resin conjugate is treated with a mixture of trifluoroacetic acid (TFA), triethylsilane (TES), thioanisole, and water (85:5:5:5 v/v) for 3 hours at 5°C, followed by 1 hour at 15°C. This protocol minimizes methionine oxidation and tryptophan degradation.

Post-Cleavage Workup

The crude peptide is precipitated in cold diethyl ether, washed thrice to remove scavengers, and lyophilized. Yields range from 70–85% for decapeptides under optimized conditions.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) is used, employing a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). The target peptide elutes at ~19.9 minutes under a linear gradient of 20–50% B over 30 minutes.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1299.4 Da, calculated: 1299.4 Da). Electrospray ionization (ESI) spectra show [M+H]⁺ at m/z 1300.4 and [M+2H]²⁺ at m/z 650.7.

Challenges and Mitigation Strategies

Methionine Oxidation

To prevent methionine sulfoxide formation, cleavage is performed under inert atmospheres with thioanisole as a scavenger.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: can undergo various chemical reactions, including:

Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pigmentation disorders.

Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH involves binding to melanocortin receptors, particularly MC1R, which is involved in pigmentation. Upon binding, it activates a signaling cascade that leads to the production of melanin in melanocytes. This process involves the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA) .

Comparison with Similar Compounds

Molecular Properties :

- Molecular Formula : C₅₉H₇₈N₁₆O₁₆S

- Molecular Weight : 1299.4 g/mol

- CAS No.: 2791-05-1

- Synthesis : Synthesized via solid-phase peptide synthesis (SPPS) using automated microwave-assisted systems (e.g., CEM LibertyBlue 2.0) .

Comparison with Structurally and Functionally Related Compounds

ACTH Fragments and Derivatives

Functional Insights :

- ACTH (1-10) exhibits partial agonism compared to ACTH (1-39), which binds MC2R with higher affinity due to additional residues (e.g., Lys-Pro-Val) stabilizing receptor interactions .

- NDP-α-MSH diverges by substituting Met with Norleucine (Nle) and introducing D-Phe, enhancing resistance to enzymatic degradation .

Peptides with Similar Structural Motifs

Structural Comparisons :

- The His-Phe-Arg-Trp motif in ACTH (1-10) is conserved in melanocortin peptides (e.g., α-MSH) and critical for receptor activation .

- Ada-containing peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) replace natural residues with bulky groups to improve pharmacokinetics, unlike ACTH (1-10), which prioritizes native sequence fidelity .

Biological Activity

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH is a peptide composed of ten amino acids, which include serine (Ser), tyrosine (Tyr), methionine (Met), glutamic acid (Glu), histidine (His), phenylalanine (Phe), arginine (Arg), tryptophan (Trp), and glycine (Gly). This peptide exhibits a range of biological activities due to its diverse amino acid composition, which allows it to interact with various biological systems effectively.

1. Structure and Composition

The structure of this compound can be summarized as follows:

| Amino Acid | Abbreviation | Properties |

|---|---|---|

| Serine | Ser | Polar, hydrophilic |

| Tyrosine | Tyr | Polar, aromatic |

| Methionine | Met | Non-polar, sulfur-containing |

| Glutamic Acid | Glu | Polar, acidic |

| Histidine | His | Polar, basic |

| Phenylalanine | Phe | Non-polar, aromatic |

| Arginine | Arg | Polar, basic |

| Tryptophan | Trp | Non-polar, aromatic |

| Glycine | Gly | Non-polar, flexible |

This combination of polar and non-polar side chains contributes to the peptide's stability and bioactivity.

2. Biological Functions

This compound is involved in several biological processes:

- Signaling Pathways : The peptide plays a role in cellular communication and signaling pathways. Its specific amino acid sequence allows it to bind to various receptors and modulate their activity.

- Neurobiology : The presence of aromatic residues such as Tyr, Phe, and Trp suggests potential roles in neurobiological functions. These residues are often involved in neurotransmitter signaling and may influence mood regulation and cognitive functions .

- Cardiovascular Health : The peptide may have implications in cardiovascular health by influencing blood vessel function and heart rate through its interaction with specific receptors.

- Metabolic Regulation : this compound has been linked to metabolic processes, potentially affecting energy balance and fat metabolism .

3. Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

3.1 In Vitro Studies

In vitro studies have demonstrated that this peptide can act as a potent agonist for certain receptors, influencing cellular responses related to metabolism and growth factors. For instance, it has been shown to enhance the activity of interleukin-1α in murine models .

3.2 Clinical Implications

Clinical studies exploring the effects of similar peptides on human health have indicated promising results regarding their roles in weight management and metabolic disorders. For example, peptides with sequences similar to this compound have been observed to reduce body fat when administered intranasally .

4. Comparison with Similar Peptides

When comparing this compound with other peptides, it is noted that its unique sequence allows for enhanced stability and bioactivity:

| Peptide Sequence | Biological Activity |

|---|---|

| This compound | Neurobiological effects; metabolic regulation |

| H-Ala-Val-Ile-Leu | Limited neurobiological effects |

| H-Asp-Glu-Pro-Tyr | Primarily involved in metabolic signaling |

5. Conclusion

The biological activity of this compound is multifaceted, influenced by its unique amino acid composition that facilitates interactions with various biological systems. Ongoing research continues to explore its potential therapeutic applications in neurobiology, cardiovascular health, and metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.